molecular formula C6H12Cl2N4O2 B13487593 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride

2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride

Cat. No.: B13487593
M. Wt: 243.09 g/mol
InChI Key: KIASQZBONYLLLR-UHFFFAOYSA-N
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Description

2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is a compound with significant importance in various scientific fields It is a derivative of amino acids and contains an imidazole ring, which is a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an imidazole derivative with an amino acid precursor. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce halogenated imidazole derivatives.

Scientific Research Applications

2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in biological processes and its potential as a biochemical probe.

    Medicine: It has potential therapeutic applications due to its biological activity and is being investigated for its effects on various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(1H-imidazol-4-yl)propanoic acid
  • 2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid
  • 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride

Uniqueness

2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H12Cl2N4O2

Molecular Weight

243.09 g/mol

IUPAC Name

2-amino-3-(2-amino-1H-imidazol-5-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C6H10N4O2.2ClH/c7-4(5(11)12)1-3-2-9-6(8)10-3;;/h2,4H,1,7H2,(H,11,12)(H3,8,9,10);2*1H

InChI Key

KIASQZBONYLLLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)N)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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